Imidazole-13C,15N2 (Major)
CAS No.: 1173018-62-6
Cat. No.: VC0049748
Molecular Formula: C3H4N2
Molecular Weight: 71.058
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173018-62-6 |
|---|---|
| Molecular Formula | C3H4N2 |
| Molecular Weight | 71.058 |
| IUPAC Name | (213C,1,3-15N2)1H-imidazole |
| Standard InChI | InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i3+1,4+1,5+1 |
| Standard InChI Key | RAXXELZNTBOGNW-FRSWOAELSA-N |
| SMILES | C1=CN=CN1 |
Introduction
Chemical Identity and Structural Properties
Imidazole-13C,15N2 (Major) is characterized by a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with specific carbon and nitrogen atoms enriched with stable isotopes. The compound's identity is precisely defined by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1173018-62-6 |
| Unlabeled CAS Number | 288-32-4 |
| Molecular Formula | C2¹³CH4¹⁵N2 |
| Molecular Weight | 71.06 g/mol |
| IUPAC Name | (2¹³C,1,3-¹⁵N2)1H-imidazole |
| Standard InChI | InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i3+1,4+1,5+1 |
| Standard InChIKey | RAXXELZNTBOGNW-FRSWOAELSA-N |
| SMILES | [H][15N]1C=C[15N]=[13C]1[H] |
Structurally, Imidazole-13C,15N2 (Major) maintains the planar, aromatic character of the parent imidazole molecule. The compound contains a sextet of π-electrons, consisting of a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring, which contributes to its aromatic nature .
Physical and Chemical Properties
Imidazole-13C,15N2 (Major) inherits many of the fundamental properties of unlabeled imidazole while exhibiting unique spectroscopic characteristics due to its isotopic labeling:
Physical Properties
Like the parent compound, Imidazole-13C,15N2 (Major) is a white or colorless solid that is readily soluble in water, producing a mildly alkaline solution. It is also soluble in most polar organic solvents, including methanol and ethanol .
Chemical Behavior
The compound exhibits amphoteric properties, functioning as both an acid and a base. This behavior stems from the unique electronic structure of the imidazole ring, where one nitrogen atom (N-3) has a lone pair of electrons in the plane of the ring, while the other nitrogen (N-1) has a hydrogen atom that can be donated as a proton .
An important chemical feature of Imidazole-13C,15N2 is its ability to exist in two equivalent tautomeric forms, as the hydrogen atom can be located on either of the two nitrogen atoms. In aqueous solutions, there is rapid proton exchange between these tautomeric forms .
Synthesis and Preparation Methods
The synthesis of Imidazole-13C,15N2 (Major) involves specialized techniques to incorporate stable isotopes into the imidazole ring structure. While specific synthetic protocols for this exact compound aren't detailed in the search results, related compounds like imidazole-15N2 provide insight into potential approaches:
A robust synthetic procedure for imidazole-15N2 has been developed that allows for convenient 15N enrichment of both nitrogen sites using 15NH4Cl as the isotope source. The key steps in this procedure include:
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Cyclization under acidic reaction conditions
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Using a slight excess of readily available 15NH4Cl
This procedure offers advantages including the use of simpler sublimation hardware, milder reaction conditions, and greater production scale compared to previous methods .
For Imidazole-13C,15N2 (Major), additional steps would be required to incorporate the 13C isotope at the specified position, likely involving 13C-labeled precursors during the cyclization process.
Applications in Research
Imidazole-13C,15N2 (Major) serves as a valuable tool across multiple research domains due to its unique properties and stable isotope labeling:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound is particularly valuable in NMR studies, where the 13C and 15N isotopes provide distinct spectroscopic signatures. These isotopes have different nuclear spins from their more abundant counterparts (12C and 14N), making them ideal for NMR detection .
Hyperpolarization Studies
Research with imidazole-15N2 has demonstrated its utility in hyperpolarization techniques, particularly Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH). This technique has achieved 15N signal enhancement of approximately 2000-fold at 9.4 T using parahydrogen gas with imidazole-15N2 in a methanol:aqueous buffer solution .
Metabolic and Biological Studies
The isotopic labeling enables researchers to track the compound through biological systems and study metabolic pathways with high specificity. The low toxicity of imidazole and its presence in natural biological compounds make it particularly suitable for such applications.
The compound is categorized under several product classifications, including:
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Forensic and Toxicology Reference Materials
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Antimycotics
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Azoles
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Stable isotopes
Advanced NMR Applications
The dual isotopic labeling of Imidazole-13C,15N2 (Major) offers unique advantages in advanced NMR studies:
High-Resolution NMR Spectroscopy
The presence of both 13C and 15N isotopes enables researchers to perform multidimensional NMR experiments that can provide detailed information about molecular structure and dynamics. These experiments include heteronuclear correlation spectroscopy (HSQC, HMBC) and can be especially useful for studying complex biomolecules containing imidazole moieties .
Low-Field NMR Applications
Research with isotopically labeled imidazoles has demonstrated the feasibility of high-resolution NMR spectroscopy at ultra-low magnetic fields (0.05 T). For imidazole-15N2, spectral resolution of approximately 1 Hz (full width at half maximum) has been achieved, which is sufficient for its use as a pH sensor .
Detection of Hydrogen Bonding Networks
In NMR studies of 15N-enriched imidazole derivatives, researchers have observed OHN hydrogen-bond correlations that provide information about hydrogen-bond geometries of histidine side chains. This application is particularly relevant for understanding protein structures and enzyme mechanisms .
Biological Significance and Relevance
The imidazole ring system is present in many important biological molecules, giving isotopically labeled variants like Imidazole-13C,15N2 (Major) particular relevance in life sciences research:
Connection to Natural Biomolecules
The imidazole ring is a key component of the amino acid histidine and the signaling molecule histamine. It also appears in many natural products, especially alkaloids . Isotopically labeled imidazole can be used to study these biological systems with enhanced precision.
Pharmaceutical Applications
Many drugs contain imidazole rings, including antifungal medications, the nitroimidazole series of antibiotics, and the sedative midazolam . Isotopically labeled imidazole compounds can be used in drug metabolism studies and pharmacokinetic investigations.
Enzyme Studies
Imidazole plays a crucial role in the active sites of many enzymes, most notably in carbonic anhydrase. NMR studies using isotopically labeled imidazole derivatives have provided insights into enzyme mechanisms and active-site properties .
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